molecular formula C8H6N2O2 B268021 1H-indazole-5-carboxylic Acid CAS No. 61700-61-6

1H-indazole-5-carboxylic Acid

Cat. No. B268021
CAS RN: 61700-61-6
M. Wt: 162.15 g/mol
InChI Key: MAVGBUDLHOOROM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-indazole-5-carboxylic Acid is a heterocyclic compound . It has an empirical formula of C8H6N2O2, a CAS Number of 61700-61-6, and a molecular weight of 162.15 .


Synthesis Analysis

The synthesis of 1H-indazoles, including 1H-indazole-5-carboxylic Acid, has been a topic of interest in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 1H-indazole-5-carboxylic Acid is represented by the SMILES string OC(=O)c1ccc2[nH]ncc2c1 . The InChI key is MAVGBUDLHOOROM-UHFFFAOYSA-N .


Chemical Reactions Analysis

Indazole-containing heterocyclic compounds, including 1H-indazole-5-carboxylic Acid, have been the subject of various chemical reactions . For instance, an electrochemical radical Csp2–H/N–H cyclization of arylhydrazones to 1H-indazoles has been developed .


Physical And Chemical Properties Analysis

1H-indazole-5-carboxylic Acid is a powder with a melting point of 318-322 °C . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Scientific Research Applications

Crystal Structure Analysis

1H-indazole-5-carboxylic acid has been investigated for its crystal structure properties. A study by Hu Yong-zhou (2008) focused on the crystal structure of 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid, revealing that it belongs to a triclinic space group and exhibits a crystalline polymorph with a relatively small particle size. This crystallization is expected to stabilize the compound and enhance its bioactivity and therapeutic activity.

Enthalpy of Formation

The enthalpy of formation for various indazole compounds, including 1H-indazole-5-carboxylic acid, was analyzed in a study by Orozco-Guareño et al. (2019). This research provided insight into the energetic and structural influence of carbonyl and acetate groups on these compounds.

Gas Sorption Studies

1H-indazole-5-carboxylic acid has been utilized in the synthesis of a porous Cu(II) coordination polymer, which exhibits selective and hysteretic sorption of CO2, as reported by Hawes et al. (2012). This material's structure and gas sorption capabilities suggest potential applications in gas capture and storage.

Synthetic Process Improvement

Research by Rao Er-chang (2006) focused on improving the synthetic process of 1H-indazole-3-carboxylic acid, which is closely related to 1H-indazole-5-carboxylic acid. This improved synthesis offers lower costs and simpler operation, making it suitable for industrial manufacture.

Novel Derivative Synthesis

A study by Raut et al. (2019) reported the synthesis of novel 3-(5-substituted-[1,3,4] oxadiazol-2-yl)-1H-indazole derivatives. This research contributes to the development of new chemical entities with potential applications in various fields.

Safety and Hazards

This compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Recent research has focused on the development of efficient and sustainable C–N bond-forming reactions to N-heterocyclic frameworks . The future of 1H-indazole-5-carboxylic Acid and similar compounds may lie in further exploring their medicinal properties for the treatment of various pathological conditions .

properties

IUPAC Name

1H-indazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)5-1-2-7-6(3-5)4-9-10-7/h1-4H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVGBUDLHOOROM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70971556
Record name 2H-Indazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70971556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-indazole-5-carboxylic Acid

CAS RN

561700-61-6, 61700-61-6
Record name 2H-Indazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70971556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of methyl 1H-indazole-5-carboxylate (500 mg, 2.84 mmol) in MeOH (15 mL) is added sodium hydroxide (20 mL of 2.5% aqueous solution). The mixture is heated at reflux for 1 h, followed by removal of the methanol in vacuo. The remaining aqueous solution is washed with EtOAc (5 mL), acidified with 1 N aqueous HCl to pH˜5-6. The resulting precipitate is collected by filtration, washed with water and dried in vacuo to afford 410 mg (89%) of 1H-indazole-5-carboxylic acid as a tan solid: IR (diffuse reflectance) 3290, 3115, 2964, 2954, 2813, 2606, 2557, 2505, 1687, 1627, 1321, 1274, 948, 937, 769 cm−1; 1H NMR (400 MHz, DMSO-d6) δ 13.4 12.7, 8.5 8.2, 7.9, 7.6.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To 867 mg of 1H-5-indazolecarbonitrile used in Production Example I-14-a were added 8 ml of glacial acetic acid, 2.5 ml of water and 2 ml of concentrated sulfuric acid, and the mixture was stirred at 110° C. for 10 hours. After standing to cool, the mixture was added with 50 ml of water, and the resulting crystals were collected by filtration and dried in vacuo, to give 911 mg of the title compound as white crystals.
Quantity
867 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Water (20 ml) and concentrated sulfuric acid (20 ml) were added to a solution of 1H-indazole-5-carbonitrile (3.00 g, 20.1 mmol) in acetic acid (20 ml) at room temperature, and the resulting mixture was heated at 100° C. for 3 hours. Then, the reaction solution was poured onto ice and the solid precipitated was collected by filtration and dried under reduced pressure to obtain 1H-indazole-5-carboxylic acid (2.88 g, 88%).
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-indazole-5-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
1H-indazole-5-carboxylic Acid
Reactant of Route 3
Reactant of Route 3
1H-indazole-5-carboxylic Acid
Reactant of Route 4
1H-indazole-5-carboxylic Acid
Reactant of Route 5
Reactant of Route 5
1H-indazole-5-carboxylic Acid
Reactant of Route 6
Reactant of Route 6
1H-indazole-5-carboxylic Acid

Q & A

Q1: What are the key structural characteristics of 1H-indazole-5-carboxylic acid?

A1: 1H-indazole-5-carboxylic acid features an indazole ring system with a carboxylic acid substituent at the 5-position. Its molecular formula is C8H6N2O2, and its molecular weight is 162.15 g/mol []. While specific spectroscopic data is not provided in the abstracts, the presence of characteristic peaks in NMR and IR spectra would confirm the presence of the indazole ring, carboxylic acid group, and other structural elements.

Q2: How does the structure of 1H-indazole-5-carboxylic acid relate to its anti-inflammatory activity?

A2: Research indicates that the position of the aryl substituent on the indazole ring significantly impacts the anti-inflammatory activity of 1H-indazole-5-carboxylic acid derivatives []. Specifically, 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids demonstrate significantly higher anti-inflammatory activity compared to their 2-aryl isomers []. This suggests that the interaction of the 1-aryl group with a potential biological target is crucial for its pharmacological effect. Further research exploring the structure-activity relationship is needed to elucidate the precise mechanism of action.

Q3: Beyond its anti-inflammatory potential, what other applications have been explored for 1H-indazole-5-carboxylic acid?

A3: 1H-indazole-5-carboxylic acid has shown promise as a building block for metal-organic frameworks (MOFs) [, ]. Researchers have synthesized novel Zn-based MOFs utilizing 1H-indazole-5-carboxylic acid and bipyridine-like linkers []. Additionally, a copper(II)-indazole-carboxylate porous coordination polymer has been created, demonstrating selective and hysteretic sorption of carbon dioxide []. These findings highlight the versatility of 1H-indazole-5-carboxylic acid in materials science and its potential in gas separation and storage applications.

Q4: What is known about the binding mode of 1H-indazole-5-carboxylic acid derivatives to biological targets?

A4: Studies have investigated the interaction of 1H-indazole-5-carboxylic acid derivatives with specific proteins. Research has revealed the crystal structure of Mycobacterium abscessus Phosphopantetheine adenylyltransferase in complex with a 3-Bromo-1H-indazole-5-carboxylic acid derivative []. Furthermore, structural insights into the binding of 1H-indazole-5-carboxylic acid derivatives to human Heat Shock Protein 90 (Hsp90) have been gained through complex structures with various inhibitors []. These findings offer valuable information about the binding mode and interactions of 1H-indazole-5-carboxylic acid derivatives with potential therapeutic targets.

Q5: Are there any computational studies investigating the properties or activities of 1H-indazole-5-carboxylic acid?

A5: While the provided abstracts do not detail specific computational studies, the enthalpy of formation for 1H-indazole-5-carboxylic acid and related compounds has been investigated using both experimental and theoretical approaches []. This type of study can contribute to understanding the stability and reactivity of the molecule. Further computational studies, such as molecular docking simulations and quantitative structure-activity relationship (QSAR) modeling, could provide valuable insights into the binding affinities, pharmacophore features, and potential optimization strategies for novel 1H-indazole-5-carboxylic acid derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.